REACTION_CXSMILES
|
C[O:2][C:3]([C:5]1[C:10]([C:11]([O:13]C)=[O:12])=[CH:9][CH:8]=[C:7]([CH:15]2[CH2:17][CH2:16]2)[N:6]=1)=[O:4].[OH-].[K+].Cl.[Cl-].[K+]>CO.O>[CH:15]1([C:7]2[N:6]=[C:5]([C:3]([OH:4])=[O:2])[C:10]([C:11]([OH:13])=[O:12])=[CH:9][CH:8]=2)[CH2:16][CH2:17]1 |f:1.2,4.5|
|
Name
|
|
Quantity
|
12.6 g
|
Type
|
reactant
|
Smiles
|
COC(=O)C1=NC(=CC=C1C(=O)OC)C1CC1
|
Name
|
|
Quantity
|
9.02 g
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
90 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Cl-].[K+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
to give
|
Name
|
|
Type
|
|
Smiles
|
C1(CC1)C1=CC=C(C(=N1)C(=O)O)C(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |